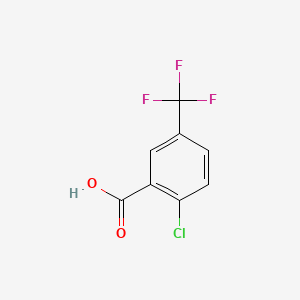

2-Chloro-5-(trifluoromethyl)benzoic acid

Description

Significance of Fluoro- and Chloro-Substituted Aromatic Systems in Advanced Organic Synthesis

Aromatic compounds containing both fluorine and chlorine atoms are of particular interest in advanced organic synthesis. The presence of these halogens on an aromatic ring can significantly influence the molecule's physical, chemical, and biological properties. ncert.nic.in Fluorine, being the most electronegative element, can alter the acidity, basicity, and metabolic stability of a molecule. vaia.com Its introduction into a benzene (B151609) ring is often achieved through specialized reagents, as direct fluorination can be too reactive. libretexts.org

Chlorine, on the other hand, also modifies the electronic properties of the aromatic ring and provides a reactive site for further chemical transformations. libretexts.org The combination of both fluoro- and chloro-substituents on an aromatic system creates a unique electronic environment that can be exploited in various chemical reactions. This dual-halogenation pattern is a key feature in the design of new materials, pharmaceuticals, and agrochemicals. nih.govacs.org

Overview of Benzoic Acid Scaffolds in Pharmaceutical and Agrochemical Development

The benzoic acid scaffold, a simple structure consisting of a benzene ring attached to a carboxylic acid group, is a fundamental building block in the development of new pharmaceuticals and agrochemicals. preprints.orgresearchgate.netnih.gov This structural motif is found in a variety of naturally occurring and synthetic compounds with diverse biological activities. preprints.org In drug discovery, the benzoic acid moiety can be modified to create a library of derivatives with a range of therapeutic properties. nih.govrsc.org For instance, several commercial drugs, including diuretics and analgesics, are based on a benzoic acid framework. preprints.orgresearchgate.net

Similarly, in the agrochemical industry, benzoic acid derivatives are utilized in the synthesis of herbicides and pesticides. jubilantingrevia.comgoogle.com The carboxylic acid group can be readily converted into other functional groups like esters and amides, allowing for the fine-tuning of the molecule's properties to target specific biological pathways in pests and weeds. guidechem.com

Research Trajectories for 2-Chloro-5-(trifluoromethyl)benzoic Acid and its Congeners

This compound is a specific halogenated benzoic acid derivative that has garnered significant attention in chemical research. nih.gov As a trifluoromethyl- and chloro-substituted benzoic acid, it serves as a valuable precursor for the synthesis of more complex molecules. sigmaaldrich.com Research has shown its utility as a building block in the creation of compounds with potential applications in medicinal chemistry and agrochemical development. guidechem.comnih.gov

Current research trajectories for this compound and its related congeners, such as other chloro- and trifluoromethyl-substituted benzoic acids, focus on exploring their potential in various synthetic applications. guidechem.com Scientists are investigating new methods for their preparation and their use as starting materials for the synthesis of novel bioactive compounds. google.comgoogle.com The unique combination of the chloro, trifluoromethyl, and carboxylic acid functional groups makes these molecules versatile platforms for the development of new chemical entities with tailored properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C8H4ClF3O2 sigmaaldrich.comscbt.com |

| Molecular Weight | 224.56 g/mol sigmaaldrich.comscbt.comsigmaaldrich.com |

| Melting Point | 93-96 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 657-06-7 sigmaaldrich.comscbt.comsigmaaldrich.com |

| Appearance | Solid |

| SMILES String | OC(=O)c1cc(ccc1Cl)C(F)(F)F sigmaaldrich.comsigmaaldrich.com |

| InChI Key | WLXRKCGYQAKHSJ-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXRKCGYQAKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350817 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-06-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)benzoic Acid

The synthesis of this compound can be achieved through various established chemical transformations. These pathways often involve the manipulation of functional groups on a pre-existing benzene (B151609) ring, strategically leading to the desired carboxylic acid derivative.

Derivation from 2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294)

A primary route to this compound involves the hydrolysis of its corresponding nitrile precursor, 2-Chloro-5-(trifluoromethyl)benzonitrile. This transformation is a standard method in organic synthesis for converting nitriles into carboxylic acids. The process typically involves heating the nitrile in the presence of a strong acid or base.

For instance, alkaline hydrolysis, a common approach for this conversion, can be employed. A general method for the hydrolysis of a related compound, 2-trifluoromethylbenzonitrile, involves reacting it with sodium hydroxide (B78521) in water at elevated temperatures. In a specific example, 34.2g of 2-trifluoromethylbenzonitrile was treated with 24g of NaOH in 200mL of water and heated to 100°C for 2 hours, resulting in the formation of the corresponding benzoic acid with a yield of 89.9%. google.com A similar strategy is applicable for the hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile to yield this compound.

Another approach to obtaining a derivative of the target molecule is through the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, which yields 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This reaction introduces a nitro group onto the aromatic ring while simultaneously or subsequently facilitating the hydrolysis of the nitrile group to a carboxylic acid. nih.gov

Role in the Preparation of Related Aromatic Carboxylic Acids

This compound and its precursors serve as important starting materials for the synthesis of other functionalized aromatic carboxylic acids. A key transformation is nitration, which introduces a nitro group onto the benzene ring, a versatile functional group for further chemical modifications.

For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is readily synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile through a reaction with a nitrating acid mixture. nih.goviucr.org This product is a valuable intermediate in its own right. The nitration of similar benzoic acid derivatives is also a well-documented process. For instance, the nitration of 3-(2-chloro-4-(trifluoromethyl) phenoxy) benzoic acid using a mixture of nitric acid and sulfuric acid in dichloromethane (B109758) yields 5-(2'-chloro-4'-trifluoromethyl phenoxy)-2-nitrobenzoic acid. googleapis.com Similarly, o-chlorobenzoic acid can be nitrated to produce 2-chloro-5-nitrobenzoic acid. patsnap.compatsnap.com These examples highlight a common synthetic strategy where a substituted benzoic acid is further functionalized through electrophilic aromatic substitution to create more complex and valuable aromatic carboxylic acids.

Advanced Synthetic Strategies Utilizing this compound as a Synthon

The chemical architecture of this compound makes it an ideal synthon for constructing more elaborate molecular frameworks, particularly heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Incorporation into Complex Heterocyclic Systems

The carboxylic acid functionality of this compound allows for its activation and subsequent reaction with various nucleophiles, leading to the formation of diverse heterocyclic rings.

A notable application of a derivative of the title compound is in the synthesis of 8-Nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a class of potent antitubercular agents. nih.goviucr.org The key precursor for this synthesis is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.goviucr.orgresearchgate.netresearchgate.net

The synthetic pathway commences with the activation of the carboxylic acid group of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, typically by converting it to the corresponding acid chloride using thionyl chloride. nih.goviucr.org This highly reactive intermediate is then treated with potassium thiocyanate (B1210189) to generate a benzoyl isothiocyanate derivative in situ. nih.goviucr.org The subsequent reaction of this intermediate with a suitable secondary amine, such as (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane, leads to the formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to afford the final 8-Nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one product. nih.goviucr.org

Table 1: Key Steps in the Synthesis of 8-Nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | nih.goviucr.org |

| 2 | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Potassium thiocyanate | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | nih.goviucr.org |

| 3 | 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | Thiourea derivative | nih.goviucr.org |

This compound can also be incorporated into 1,2,4-oxadiazole-based scaffolds, which are significant pharmacophores in drug discovery. rjptonline.org The synthesis of such derivatives often involves a multi-step sequence that builds the oxadiazole ring and links it to the benzoic acid moiety.

A representative synthesis of benzamide-coupled pyridine-anchored 1,2,4-oxadiazoles, starting from a related 2-chloro-5-iodobenzoic acid, illustrates this strategy. nih.gov The synthesis begins with the esterification of the benzoic acid, followed by a cyanation reaction to introduce a nitrile group. nih.gov This nitrile is then converted to a benzamidoxime (B57231) by treatment with hydroxylamine (B1172632) hydrochloride. nih.gov The crucial 1,2,4-oxadiazole (B8745197) ring is formed through the cyclization of the benzamidoxime with a suitable acyl chloride, such as 3,6-dichloropicolinoyl chloride. nih.gov Subsequent hydrolysis of the ester group regenerates the carboxylic acid, which can then be coupled with various amines to form the final benzamide (B126) derivatives. nih.gov This synthetic approach demonstrates the utility of substituted 2-chlorobenzoic acids as platforms for creating complex heterocyclic structures with potential biological activity.

Table 2: General Strategy for the Synthesis of 1,2,4-Oxadiazole-Based Benzamides

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Esterification of the benzoic acid | Methyl or ethyl benzoate (B1203000) derivative | nih.gov |

| 2 | Cyanation of a halo-substituent | Benzonitrile derivative | nih.gov |

| 3 | Formation of amidoxime | Benzamidoxime derivative | nih.gov |

| 4 | Cyclization with an acyl chloride to form the oxadiazole ring | 1,2,4-oxadiazole-substituted benzoate | nih.gov |

| 5 | Hydrolysis of the ester | 1,2,4-oxadiazole-substituted benzoic acid | nih.gov |

Formation of Benzamide and Sulfonyl-Substituted Pyridine (B92270) Derivatives

Benzamide Formation: The conversion of this compound into its corresponding benzamide derivative is a fundamental transformation. A common and effective method proceeds through a two-step sequence. First, the benzoic acid is activated by converting it into its more reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂). The resulting 2-chloro-5-(trifluoromethyl)benzoyl chloride is then reacted with a concentrated ammonia (B1221849) (NH₃) solution to furnish the final benzamide product. A similar transformation has been reported for the analogous compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which yields the corresponding benzamide in good yields through this acid chloride intermediate pathway. nih.gov This method is a staple in organic synthesis for creating robust amide bonds from carboxylic acids.

Sulfonyl-Substituted Pyridine Derivatives: this compound serves as a precursor for various heterocyclic structures, including pyridine derivatives. The synthesis of sulfonyl-substituted pyridines from this benzoic acid is a multi-step process that leverages key intermediates. A critical intermediate is 2-chloro-5-(trifluoromethyl)pyridine (B1661970), which can be synthesized via several routes. nih.govgoogle.com For instance, 3-methylpyridine (B133936) can be used as a starting material, undergoing N-oxidation, chlorination, and subsequent side-chain chlorination followed by fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine. google.com

Once this key pyridine intermediate is obtained, it can be further functionalized to introduce a sulfonamide group. While direct sulfonation of the benzoic acid is not the preferred route, the availability of compounds like 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide indicates that such structures are synthetically accessible. bldpharm.com The synthesis would likely involve the sulfonation of the 2-chloro-5-(trifluoromethyl)pyridine intermediate, followed by conversion to a sulfonyl chloride and subsequent reaction with ammonia or an amine to form the desired sulfonamide derivative.

Cross-Coupling Reactions Involving Related Boronic Acid Derivatives

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organohalide.

For derivatives of this compound, the key reagent for this transformation is 2-Chloro-5-(trifluoromethyl)phenylboronic acid . boroncore.com This boronic acid can be coupled with various aryl or heteroaryl halides to generate a diverse range of biaryl structures. The presence of the chloro and trifluoromethyl substituents on the phenyl ring influences the electronic properties and reactivity of the molecule in these coupling reactions.

Furthermore, the chloro-substituent on the phenyl ring of this compound and its derivatives can itself act as the halide partner in a Suzuki-Miyaura reaction. A documented example involves the coupling of 2-Chloro-5-(trifluoromethyl)benzyl alcohol (the reduced form of the parent acid) with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid. guidechem.com This reaction, catalyzed by a palladium complex, proceeds to form the corresponding biphenyl (B1667301) product, demonstrating the utility of this scaffold in constructing complex molecular architectures. guidechem.com The reaction of ortho-substituted phenylboronic acids with halogenated pyridines has also been studied, highlighting the importance of substitution patterns on the reaction's selectivity. beilstein-journals.org

Formation of Amide Linkages

The formation of amide bonds is one of the most frequent and critical reactions in medicinal and agricultural chemistry. This compound can be readily converted into a wide array of amides by coupling it with primary or secondary amines. The most common strategy involves the initial activation of the carboxylic acid.

A highly effective method is the conversion of the benzoic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov This reactive intermediate is not typically isolated but is treated in situ with the desired amine to form the amide linkage. This approach is generally high-yielding and applicable to a broad range of amines.

However, the reaction conditions can influence the outcome, especially with more complex reagents. For example, when the acyl chloride of the related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is first converted to a benzoyl isothiocyanate intermediate and then reacted with piperidine (B6355638), a competitive reaction can occur. researchgate.net The nucleophilic piperidine can attack either the isothiocyanate carbon to form the expected benzothiazinone product or the carbonyl carbon of the acyl group. This alternative attack leads to the formation of the corresponding benzamide, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, as a side product. researchgate.net The ratio of the desired product to the amide side product can vary depending on the specific reaction conditions, such as temperature. researchgate.net Modern coupling reagents have also been developed to facilitate amide bond formation under mild conditions with broad functional group tolerance. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis and Derivatization

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side-product formation, and ensuring process efficiency and scalability. For the synthesis and derivatization of this compound, several parameters such as reactant stoichiometry, catalyst choice, solvent, and temperature play a significant role.

The conversion of a carboxylic acid to an amide, a key derivatization, is a process where optimization is critical. Studies on large datasets of amide coupling reactions show that yields can be highly sensitive to small changes in the structure of the reactants (both the carboxylic acid and the amine) and the specific conditions used. nih.govrsc.org Factors such as the type of amine (primary aliphatic, primary aromatic, or secondary) can significantly impact the reaction yield. nih.gov

Specific examples of yields for reactions involving this compound and its derivatives have been reported. The reduction of the carboxylic acid to its corresponding alcohol, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, using a borane-tetrahydrofuran (B86392) complex, has been optimized to achieve a high yield. Similarly, its subsequent Suzuki coupling reaction has been shown to produce the biphenyl product in good yield.

The following tables summarize reported yields for key transformations.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Borane-tetrahydrofuran complex (2 eq.) | Tetrahydrofuran | Reflux, 1.5 hours | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 85% | guidechem.com |

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | Potassium carbonate | Water/Tetrahydrofuran | 40°C, 32 hours | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol | 80% | guidechem.com |

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride | Conc. Ammonia | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) | Good | nih.gov |

Reaction Mechanisms and Pathways for 2 Chloro 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Mechanistic Studies of Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the aromatic ring of 2-chloro-5-(trifluoromethyl)benzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). This is in contrast to the more common electrophilic aromatic substitution seen in many benzene (B151609) derivatives. The viability of the SNAr mechanism is contingent on two primary factors: the presence of a suitable leaving group (in this case, the chlorine atom) and a significant reduction in the electron density of the aromatic ring. libretexts.org The latter condition is met by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and, to a lesser extent, the carboxylic acid (-COOH) group.

The SNAr reaction proceeds via a two-step mechanism:

Addition of a nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The rate-determining step is typically the formation of this intermediate, as it involves the temporary loss of aromaticity. nih.gov

Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion. nih.gov

The positions of the electron-withdrawing groups are crucial for the stabilization of the Meisenheimer complex. For the reaction to occur, these groups must be positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the electron-withdrawing substituent through resonance. researchgate.net In this compound, the trifluoromethyl group is in the meta position relative to the chlorine atom, which does not allow for direct resonance stabilization. However, the combined inductive electron-withdrawing effects of the chloro, trifluoromethyl, and carboxyl groups still render the ring sufficiently electron-deficient to undergo SNAr reactions, albeit potentially at a slower rate than in compounds with ortho or para electron-withdrawing groups.

Recent studies on similar systems, such as the reaction of indoles with aryl fluorides, suggest that the SNAr mechanism can exist on a continuum between a stepwise and a concerted process, and can be subject to general base catalysis. nih.govrsc.orgresearchgate.net

Investigation of Oxidation and Reduction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both oxidation and reduction, although these reactions are less about the aromatic system and more about the functional group itself.

Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions as the carbon atom is already in a high oxidation state. However, oxidative degradation of the entire molecule can occur under harsh conditions. For instance, studies on the photodegradation of similar chloro/fluoro-benzoic acid derivatives have shown that the process can lead to dehalogenation and mineralization. libretexts.org The Baeyer-Villiger oxidation is a reaction that converts ketones to esters or lactones using peracids. pearson.com While not a direct oxidation of a carboxylic acid, it highlights a pathway for oxygen insertion in related carbonyl-containing structures.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce carboxylic acids. libretexts.org

The mechanism of reduction with LiAlH4 involves the following steps:

Deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas.

Nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylate.

Elimination of an O-metal species to form an aldehyde.

Rapid nucleophilic attack of another hydride ion on the aldehyde to form an alkoxide.

Protonation of the alkoxide in a final workup step to yield the primary alcohol. libretexts.org

Elucidation of Mechanisms in Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. The general mechanism for these reactions, such as the Suzuki, Stille, and Heck reactions, follows a catalytic cycle involving a palladium catalyst. libretexts.orglibretexts.org

The catalytic cycle generally consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the chloro-substituted benzoic acid derivative) to form a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The specific organometallic reagent used determines the name of the coupling reaction (e.g., organoboron compounds in Suzuki coupling, organotin compounds in Stille coupling). libretexts.org The choice of ligands on the palladium catalyst is also crucial for the success and efficiency of the reaction. sigmaaldrich.com

Reaction Kinetics and Thermodynamics in Derivatization Processes

The kinetics and thermodynamics of derivatization processes involving this compound, such as esterification, are significantly influenced by the electronic properties of the substituents on the benzoic acid ring. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates and equilibrium constants of reactions of benzoic acid derivatives. wikipedia.org

The Hammett equation is given by: log(k/k0) = σρ or log(K/K0) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted benzoic acid.

k0 or K0 is the rate or equilibrium constant for benzoic acid itself.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. viu.ca

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Trifluoromethyl Benzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering a window into the connectivity and electronic environment of atoms. For 2-Chloro-5-(trifluoromethyl)benzoic acid and its analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group. libretexts.org In a typical deuterated solvent like CDCl₃, the aromatic protons of similar substituted benzoic acids appear in the range of 7.5 to 8.5 ppm. bipm.orgdocbrown.info The proton of the carboxylic acid group is typically observed as a broad singlet at a much lower field, often above 10 ppm, due to hydrogen bonding and its acidic nature. docbrown.info

For instance, in the structurally related 2-chlorobenzoic acid, the proton adjacent to the carboxylic acid (at the 6-position) is shifted downfield due to the deshielding effects of both the carboxyl and chloro groups. rsc.org Similarly, for this compound, the proton at the 6-position is expected to be the most downfield of the aromatic protons. The proton at the 4-position would be influenced by the meta-positioned chlorine and the para-positioned trifluoromethyl group, while the proton at the 3-position would be affected by the ortho-chlorine and meta-trifluoromethyl group. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the aromatic ring.

| Proton | Predicted Chemical Shift Range (ppm) in CDCl₃ | Multiplicity |

| COOH | >10 | broad singlet |

| Ar-H (position 6) | 8.0 - 8.2 | doublet |

| Ar-H (position 4) | 7.7 - 7.9 | doublet of doublets |

| Ar-H (position 3) | 7.5 - 7.7 | doublet |

This table presents predicted ¹H NMR chemical shifts for this compound based on the analysis of its analogues.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum of this compound provides further structural confirmation. Due to the symmetry of the benzene (B151609) ring in the parent benzoic acid, five distinct signals are typically observed for the seven carbon atoms. docbrown.info However, in this compound, all eight carbon atoms are in unique chemical environments and should, in principle, give rise to eight distinct signals.

The carboxylic acid carbon (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm. docbrown.info The carbon atom of the trifluoromethyl group (CF₃) exhibits a quartet due to coupling with the three fluorine atoms and its chemical shift is influenced by the strong electron-withdrawing nature of the fluorine atoms. The aromatic carbons show a range of chemical shifts depending on the substituents. The carbon atom attached to the chlorine (C2) will be significantly deshielded, as will the carbon attached to the trifluoromethyl group (C5).

| Carbon | Predicted Chemical Shift Range (ppm) in CDCl₃ |

| C=O | 165 - 175 |

| C1 | 130 - 135 |

| C2 (C-Cl) | 132 - 137 |

| C3 | 125 - 130 |

| C4 | 128 - 133 |

| C5 (C-CF₃) | 122 - 127 (quartet) |

| C6 | 130 - 135 |

| CF₃ | 120 - 125 (quartet) |

This table presents predicted ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org In this compound, the trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are present in the molecule. The chemical shift of the CF₃ group is sensitive to its electronic environment. nih.govdovepress.com For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgspectrabase.com The precise chemical shift can provide information about the electronic effects of the other substituents on the benzene ring. nih.govdovepress.com

Application of 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignments made from 1D NMR data.

HSQC correlates the chemical shifts of directly bonded protons and carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum of this compound.

HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the connectivity between different parts of the molecule. For example, HMBC correlations would be expected between the carboxylic acid proton and the C1 and C2 carbons, as well as between the aromatic protons and their neighboring carbons, providing unambiguous confirmation of the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. liverpool.ac.uk For this compound, the IR spectrum will show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. mdpi.comnih.gov The O-H stretch appears as a very broad band in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding between the carboxylic acid molecules in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. mdpi.comnih.gov The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. nih.govacs.org

The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are usually strong and appear in the region of 1350-1100 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong |

| C-Cl stretch | 600 - 800 | Medium |

This table summarizes the characteristic IR absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure. The nominal molecular weight of this compound (C₈H₄ClF₃O₂) is approximately 224.56 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. miamioh.edu

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and the entire carboxylic acid group with a hydrogen transfer to form a benzene derivative. docbrown.info For this compound, fragmentation could also involve the loss of a chlorine atom or the trifluoromethyl group. The analysis of these fragment ions helps to confirm the presence and position of the substituents on the benzene ring. nih.gov

| Ion | m/z (relative to ¹²C, ¹H, ¹⁹F, ³⁵Cl, ¹⁶O) | Identity |

| [M]⁺ | 224 | Molecular Ion |

| [M+2]⁺ | 226 | Isotopic peak due to ³⁷Cl |

| [M-OH]⁺ | 207 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 179 | Loss of carboxyl radical |

| [M-Cl]⁺ | 189 | Loss of chlorine radical |

| [M-CF₃]⁺ | 155 | Loss of trifluoromethyl radical |

This table illustrates the expected major fragment ions in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been pivotal in revealing the detailed atomic-level architecture of derivatives of this compound. By analyzing the diffraction patterns produced when X-rays interact with a single crystal, scientists can calculate precise bond lengths, bond angles, and conformational details of a molecule. Furthermore, it provides invaluable insights into the packing of molecules within the crystal lattice, a key factor governing the macroscopic properties of the material.

The solid-state molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), have been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net These compounds serve as important precursors in the synthesis of a promising class of antitubercular agents known as 8-nitro-1,3-benzothiazin-4-ones. nih.govconsensus.app

In both the acid and amide forms, the substituent groups (carboxy/carboxamide and nitro) are significantly twisted out of the plane of the benzene ring. nih.goviucr.org The analysis of a related benzamide (B126), 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which was isolated as a side product during synthesis, also provides critical structural information. researchgate.net In this derivative, the piperidine (B6355638) ring is observed to adopt a stable chair conformation. researchgate.net

Crystal Data and Structure Refinement

| Parameter | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide |

| Chemical Formula | C₈H₃ClF₃NO₄ | C₈H₄ClF₃N₂O₃ |

| Formula Weight | 269.56 g/mol | 268.59 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| CCDC Number | 2055889 | 2055890 |

| Data sourced from Richter et al. (2021). iucr.org |

The planarity of the benzene ring and the spatial orientation of its functional groups are defined by specific torsion angles. In the solid state, these groups often twist out of the benzene ring's plane due to steric hindrance and electronic interactions.

For 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic acid group is twisted from the benzene ring's mean plane by 22.9(1)°. nih.gov More dramatically, the nitro group is oriented almost perpendicularly to the ring, with a tilt angle of 85.38(7)°. nih.goviucr.org This substantial twist is a notable feature of its molecular structure. In the related piperidinyl-methanone derivative, the twist angle of the nitro group is 38.1(2)°. nih.goviucr.org The trifluoromethyl group in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide also exhibits rotational disorder in the crystal structure. nih.govresearchgate.net

Selected Torsion Angles

| Compound | Angle Description | Value (°) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | Twist of carboxyl group from benzene plane | 22.9(1) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | Tilt of nitro group from benzene plane | 85.38(7) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | Twist angle of the nitro group | 38.1(2) |

| Data sourced from Richter et al. (2021). nih.goviucr.org |

The assembly of molecules into a stable, ordered crystal lattice is directed by a network of intermolecular forces, primarily hydrogen bonds. nih.gov In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, molecules form hydrogen-bonded dimers through classic O—H···O interactions between their carboxylic acid groups. nih.govresearchgate.net

Hydrogen Bond Geometry

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid | O1—H1···O2ⁱ | 0.94(2) | 1.69(2) | 2.630(1) | 176(2) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | N2—H2A···O1ⁱⁱ | 0.86(1) | 2.08(1) | 2.937(1) | 173(2) |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | N2—H2B···O1ⁱⁱⁱ | 0.86(1) | 2.21(1) | 3.033(1) | 160(2) |

| Symmetry codes: (i) -x+2, -y+1, -z+1; (ii) x, y, z; (iii) -x+3/2, y+1/2, -z+3/2. Data sourced from Richter et al. (2021). iucr.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Theoretical calculations for similar substituted benzoic acids have shown that computed geometries are generally in good agreement with experimental data obtained from methods like X-ray diffraction. orientjchem.org

Table 1: Predicted Geometrical Parameters of 2-Chloro-5-(trifluoromethyl)benzoic acid (Representative Values)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.74 Å |

| C-C (ring avg.) | 1.39 Å | |

| C-CF3 | 1.50 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| Bond Angles | C-C-Cl | 121° |

| C-C-COOH | 122° | |

| O=C-O | 123° |

Note: These values are representative and based on DFT calculations of structurally similar molecules.

Conformational Analysis and Stability Profiling

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative stabilities. For this compound, a key aspect is the orientation of the carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring.

Studies on structurally related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have shown that bulky groups adjacent to each other on the benzene ring cause significant steric strain. nih.govresearchgate.net This forces groups like the carboxylic acid and nitro groups to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. nih.govresearchgate.net It is highly probable that in this compound, the carboxylic acid group is also twisted with respect to the aromatic ring plane due to steric hindrance from the ortho-chloro substituent. The trifluoromethyl group, while also bulky, has more rotational freedom around its single bond to the ring. Computational methods can calculate the potential energy surface for these rotations to identify the most stable conformers.

Vibrational Spectra Simulation and Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a vital tool for molecular characterization. DFT calculations are used to simulate these spectra, providing theoretical frequencies and intensities for the fundamental vibrational modes of the molecule. jocpr.com

The calculated vibrational frequencies are often scaled by a specific factor (e.g., 0.961) to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.gov The assignment of these vibrational modes to specific atomic motions, such as stretching, bending, or torsion, is performed with the aid of Potential Energy Distribution (PED) analysis. researchgate.netmdpi.com For this compound, characteristic vibrations for the C=O, O-H, C-Cl, and C-F bonds are of particular interest for structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3400-3600 |

| C-H Stretch | Aromatic Ring | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1750 |

| C-F Stretch | Trifluoromethyl | 1100-1350 |

| C-Cl Stretch | Chloro Group | 700-850 |

Note: These are expected ranges based on DFT simulations of similar substituted aromatic compounds. researchgate.netmdpi.comresearchgate.net

Thermochemical Property Calculations

Theoretical calculations can also predict various thermochemical properties of a molecule at different temperatures. These properties, including zero-point vibrational energy (ZPVE), thermal energy, entropy, and specific heat capacity, are derived from the calculated vibrational frequencies using principles of statistical mechanics. jocpr.com This data is valuable for understanding the molecule's thermodynamic stability and behavior under different thermal conditions.

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K (Representative Values)

| Property | Units | Predicted Value |

| Zero-Point Vibrational Energy | kcal/mol | 63.5 |

| Thermal Energy (E) | kcal/mol | 68.2 |

| Molar Heat Capacity (Cv) | cal/mol·K | 39.8 |

| Entropy (S) | cal/mol·K | 99.5 |

Note: These values are representative and based on theoretical calculations for similar molecules. jocpr.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of theoretical chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.comsemanticscholar.org From the HOMO and LUMO energies, other chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. nih.gov

Table 4: Predicted Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -7.2 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 |

Note: Values are representative based on calculations of similar aromatic acids.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

On an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show the most negative potential located on the oxygen atoms of the carboxylic acid group due to their high electronegativity. The most positive region is anticipated to be around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and nucleophilic interaction.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity or metabolic fate. nih.gov For substituted benzoic acids, a primary metabolic pathway involves conjugation with either glucuronic acid or glycine (B1666218). nih.gov

A study on a series of substituted benzoic acids, including trifluoromethyl benzoic acids, used computational chemistry and pattern recognition to classify them based on their principal metabolic fate. nih.gov The findings indicated that compounds such as 2- and 4-trifluoromethyl benzoic acid primarily form ester glucuronides as their major metabolites. In contrast, other benzoic acids predominantly form glycine conjugates. nih.gov The classification was successfully predicted based on a set of calculated physicochemical properties. Given its structural similarity, it can be inferred that this compound would likely follow a metabolic pathway dominated by glucuronidation. These models provide insight into the mechanisms of benzoate (B1203000) metabolism and help predict the fate of new compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have emerged as a powerful computational tool to predict the binding orientation and affinity of a ligand to a specific protein target at the molecular level. In the context of this compound and its derivatives, these in silico studies have been instrumental in understanding their potential as inhibitors of therapeutic targets, particularly in the realm of cancer research. The insights gained from these simulations guide the rational design and optimization of more potent and selective drug candidates.

Research has focused on a 2,5-substituted benzoic acid scaffold, which serves as the core structure for a class of inhibitors targeting the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-2-related protein A1 (Bfl-1). nih.govnih.govacs.org These proteins are key regulators of apoptosis (programmed cell death) and are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. nih.govbiorxiv.orgsemanticscholar.org The development of small molecules that can inhibit these proteins is a promising strategy in oncology.

A significant breakthrough in this area was the design of a series of 2,5-substituted benzoic acid derivatives that demonstrated equipotent binding to both Mcl-1 and Bfl-1. nih.govnih.govacs.org Structure-based design, heavily reliant on molecular docking and guided by X-ray crystallography, led to the optimization of these inhibitors. nih.govacs.org The 2,5-substituted benzoic acid core was identified as a key pharmacophore, with the carboxyl group playing a crucial role in forming a conserved hydrogen bond with a critical arginine residue (Arg263) in the binding pocket of Mcl-1. nih.govacs.org

The trifluoromethyl group at the 5-position of the benzoic acid ring, a key feature of the parent compound of this article, is often explored for its contribution to binding affinity. The structural findings from these studies reveal that the nature and size of the substituents on the benzoic acid scaffold influence the binding mode and orientation of the ligands within the p2 hydrophobic pocket of the target proteins. nih.gov This highlights the complex nature of molecular recognition that governs the binding of these small molecules to their protein targets. nih.gov

The following interactive data table summarizes the binding affinities and key interactions of representative 2,5-substituted benzoic acid derivatives with their target proteins, as determined by molecular docking and experimental assays.

| Compound ID | Target Protein(s) | Binding Affinity (Ki) | Key Interacting Residues | Reference |

| Compound 1 | Mcl-1, Bfl-1 | Equipotent binding | Arg263 | nih.govacs.org |

| Compound 24 | Mcl-1, Bfl-1 | 100 nM | Not explicitly detailed | nih.govnih.govacs.orgnyu.edu |

| Compound 2 | Mcl-1, Bfl-1 | >30-fold and >60-fold decrease in binding affinity upon deletion of the phenethylthio substituent, respectively | Not explicitly detailed | nih.govacs.org |

Table 1: Molecular Docking and Binding Affinity Data for 2,5-Substituted Benzoic Acid Derivatives. This table provides a summary of the binding characteristics of selected compounds based on the 2,5-substituted benzoic acid scaffold against the anti-apoptotic proteins Mcl-1 and Bfl-1. The binding affinities are expressed as inhibitor constants (Ki), and key amino acid residues involved in the interaction are noted where available.

The research into 2,5-substituted benzoic acid inhibitors underscores the power of combining computational chemistry with experimental techniques. nih.gov Molecular docking simulations provide a foundational understanding of the ligand-target interactions, which is then validated and refined through methods like X-ray crystallography. nih.govacs.org This synergistic approach has been pivotal in the development of dual Mcl-1/Bfl-1 inhibitors, paving the way for novel therapeutic strategies against cancers that are dependent on these anti-apoptotic proteins for their survival. nih.govnih.govacs.org

Biological and Agrochemical Research Applications of 2 Chloro 5 Trifluoromethyl Benzoic Acid Derivatives

Development of Antitubercular Agents

The fight against tuberculosis, a persistent global health threat, has been bolstered by the development of novel drug candidates. Derivatives of 2-Chloro-5-(trifluoromethyl)benzoic acid are central to the synthesis of a promising class of antitubercular agents known as 8-Nitro-1,3-benzothiazin-4-ones (BTZs).

Precursor Role in the Synthesis of 8-Nitro-1,3-benzothiazin-4-ones (BTZ043, PBTZ169)

This compound is a key starting material for producing advanced antitubercular drug candidates, including BTZ043 and PBTZ169 (Macozinone). The synthetic pathway involves an initial nitration step, which converts the starting material into the more immediate precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This nitrated derivative is then utilized in various synthetic routes to construct the core structure of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov

These BTZ compounds, BTZ043 and PBTZ169, have progressed to clinical trials as potent agents against Mycobacterium tuberculosis. nih.gov PBTZ169 offers several advantages over the initial lead compound, BTZ043, including a more straightforward chemical synthesis due to the absence of chiral centers.

Targeting Mycobacterial Enzymes (e.g., DprE1)

The antitubercular activity of the BTZ class of compounds stems from their ability to inhibit essential mycobacterial enzymes. Specifically, BTZ043 and PBTZ169 are known to target and inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This enzyme plays a crucial role in the biosynthesis of the mycobacterial cell wall components lipoarabinomannan and arabinogalactan. By inhibiting DprE1, these drugs effectively block cell wall synthesis, leading to bacterial death. nih.gov The development of these potent enzyme inhibitors from the this compound scaffold highlights its importance in creating new treatments for tuberculosis.

Role in Drug Discovery and Chemical Biology

The structural and electronic properties of this compound make it a valuable scaffold in broader drug discovery and chemical biology research, extending beyond antitubercular agents.

Scaffold Design for Enzyme Inhibitors (e.g., TRPM8 Antagonists)

While this compound is a versatile scaffold for various enzyme inhibitors, its specific application in the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists is not prominently documented in available research literature.

Probing Protein-Ligand Interactions through Electron-Withdrawing Groups

The this compound molecule is decorated with two potent electron-withdrawing groups (EWGs): a chloro (–Cl) atom and a trifluoromethyl (–CF3) group. wikipedia.orgstudypug.com These groups significantly reduce the electron density of the aromatic ring, a property that is highly influential in drug design. studypug.comyoutube.com

The presence of EWGs can enhance the binding affinity of a molecule to its protein target by modulating its electronic properties and creating opportunities for specific non-covalent interactions. fiveable.mefiveable.me The trifluoromethyl group, in particular, is frequently used in medicinal chemistry to improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding selectivity. nih.govhovione.com The unique electronic and steric properties of the –CF3 group can lead to favorable interactions with amino acid residues in a protein's binding pocket, which may not be achievable with other functional groups. nih.govacs.org For instance, replacing a methyl group with a trifluoromethyl group has been shown in some cases to significantly increase biological activity. acs.orgrsc.org

| Compound Name | Chemical Formula | Primary Role |

|---|---|---|

| This compound | C8H4ClF3O2 | Starting material / Chemical building block sigmaaldrich.com |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | C8H3ClF3NO4 | Direct precursor for BTZ synthesis nih.gov |

| BTZ043 | C19H18F3N3O5S | Antitubercular agent / DprE1 inhibitor nih.gov |

| PBTZ169 (Macozinone) | C18H17F3N4O4S | Antitubercular agent / DprE1 inhibitor nih.gov |

| SSR504734 | C20H21ClF3N3O | Selective Glycine (B1666218) Transporter 1 (GlyT1) inhibitor tau.ac.ilmedchemexpress.com |

Design of Glycine Transporter 1 (GlyT1) Inhibitors

The this compound scaffold is integral to the design of inhibitors for the Glycine Transporter 1 (GlyT1). tau.ac.ilnih.gov GlyT1 inhibitors are investigated as potential therapeutics for central nervous system disorders, including schizophrenia, by enhancing neurotransmission at N-methyl-D-aspartate (NMDA) receptors. tau.ac.ilnih.gov

A prominent example is the selective GlyT1 inhibitor SSR504734 , which has the chemical name 2-chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide (B126). tau.ac.ilnih.govnih.gov The benzamide core of this molecule is directly derived from a chloro- and trifluoromethyl-substituted benzoic acid structure. SSR504734 has been shown to be an orally active, selective, and reversible inhibitor of GlyT1 with demonstrated efficacy in preclinical models, where it enhances cognitive functions such as working memory. tau.ac.ilmedchemexpress.comnih.gov The development of SSR504734 underscores the utility of the this compound framework in generating potent and selective modulators of critical CNS targets. nih.govresearchgate.net

| Target | Class | Associated Inhibitors | Therapeutic Area |

|---|---|---|---|

| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Enzyme (Epimerase) | BTZ043, PBTZ169 | Tuberculosis nih.gov |

| Glycine Transporter 1 (GlyT1) | Transporter | SSR504734 | CNS Disorders (e.g., Schizophrenia) tau.ac.ilmedchemexpress.com |

Agrochemical Applications and Environmental Impact

The trifluoromethyl group is a key structural motif in modern agrochemicals due to its ability to enhance properties such as metabolic stability, binding affinity to target enzymes, and cellular membrane permeability. nih.gov Consequently, benzoic acid derivatives containing this group, including this compound, are valuable compounds in agrochemical research.

Precursor for Fluorinated Agrochemicals

While direct synthesis routes for major agrochemicals starting from this compound are not extensively documented in publicly available literature, the closely related compound, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, serves as a crucial intermediate in the synthesis of the herbicide fomesafen (B1673529). chemicalbook.comgoogle.comgoogle.com Fomesafen is a selective herbicide used to control broadleaf weeds in crops like soybeans. wikipedia.org

The synthesis process for fomesafen illustrates the utility of this type of chlorinated and fluorinated benzoic acid structure. The general pathway involves:

Etherification: A reaction between m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride (B146526) to produce 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. google.com

Nitration: The resulting benzoic acid derivative is nitrated to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. google.comgoogle.com

Amidation: The nitrobenzoic acid intermediate is then converted to its acid chloride, which subsequently reacts with methanesulfonamide (B31651) to form the final fomesafen product. chemicalbook.comwikipedia.org

This synthesis highlights the importance of halogenated and trifluoromethyl-substituted benzoic acid derivatives as foundational building blocks for complex and effective agrochemicals. This compound itself is recognized as a carboxylic acid building block in chemical synthesis. sigmaaldrich.comchemicalbook.com

Table 1: Synthesis Steps for the Herbicide Fomesafen

| Step | Reactants | Key Intermediate/Product | Reference |

| 1. Etherification | m-hydroxybenzoic acid, 3,4-dichlorobenzotrifluoride | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | google.com |

| 2. Nitration | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, Nitric Acid, Sulfuric Acid | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | google.comgoogle.com |

| 3. Amidation | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, Thionyl Chloride, Methanesulfonamide | Fomesafen | chemicalbook.comwikipedia.org |

Metabolite Studies of Related Fungicides (e.g., Fluopyram)

Understanding the metabolic fate of agrochemicals in the environment and in target and non-target organisms is critical for assessing their environmental impact and potential for non-target toxicity. Fluopyram (B1672901) is a broad-spectrum fungicide belonging to the succinate (B1194679) dehydrogenase inhibitors (SDHI) class. umich.edu Its chemical structure is N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide. nih.gov

Upon application, fluopyram undergoes degradation and metabolism. Studies have shown that hydrolytic cleavage of the amide bond is a possible degradation pathway. patsnap.com This cleavage would break the molecule into a pyridine-containing portion and a benzamide portion. However, based on the structure of fluopyram, the resulting benzamide fragment would be 2-(trifluoromethyl)benzamide, not this compound.

The primary metabolite of fluopyram that has been linked to environmental concerns is 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA). nih.govresearchgate.net This metabolite is formed from the pyridine (B92270) part of the fluopyram molecule. The terminal elimination half-life of radiolabelled fluopyram in rats was found to be between 24 and 73 hours, with the compound being extensively metabolized into over 20 different metabolites through oxidation and hydrolysis. researchgate.net

While this compound is not a metabolite of fluopyram, the study of fluopyram's degradation pathways underscores the importance of analyzing the environmental fate of all fluorinated agrochemicals. The specific metabolites formed from any fungicide containing the 2-chloro-5-(trifluoromethyl)phenyl moiety would need to be empirically determined through dedicated metabolic studies.

Table 2: Key Metabolites of the Fungicide Fluopyram

| Metabolite Name | Abbreviation | Parent Moiety | Environmental Significance | Reference |

| 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid | PCA | Pyridine | Linked to growth disorders in grapevines. | nih.govresearchgate.net |

| Fluopyram-benzamide | BZM | Benzamide | Observed as a transformation product in soil. | researchgate.net |

| Fluopyram-7-hydroxy | 7-OH | Ethylene Bridge | An oxidative transformation product found in soil. | researchgate.net |

Investigation of Phytotoxicity and Growth Disorders in Plants

The application of chemical compounds to plants, including agrochemicals and their environmental metabolites, can sometimes lead to unintended phytotoxicity. Symptoms can range from leaf spotting and chlorosis (yellowing) to stunted growth and reduced crop yield. nih.gov

Research into the phytotoxic effects of benzoic acid and its derivatives has shown varied results depending on the specific compound and the plant species.

Benzoic Acid: Studies on soybean (Glycine max) demonstrated that benzoic acid can reduce root and shoot biomass, inhibit lateral root growth, alter nutrient uptake, and decrease chlorophyll (B73375) content. nih.gov In faba beans, benzoic acid was found to be phytotoxic and potentially plays a role in the development of necrosis associated with fungal infections. researchgate.net

Hydroxylated Benzoic Acids: In contrast, a study on tomato plants (Solanum lycopersicum) found that benzoic acid and its hydroxylated derivatives (ρ-hydroxybenzoic acid and protocatechuic acid) showed no phytotoxic effects and, in fact, enhanced vegetative growth and yield. nih.govmdpi.com

Fluopyram Metabolite (PCA): A significant example of metabolite-induced phytotoxicity comes from the fluopyram metabolite, PCA (3-chloro-5-trifluoromethylpyridine-2-carboxylic acid). Following the application of fluopyram in vineyards, the subsequent formation of PCA was linked to significant growth disorders in grapevines (Vitis vinifera), including leaf epinasty (downward curling), impaired berry development, and crop loss. nih.govresearchgate.net

Currently, specific studies focusing on the phytotoxicity of this compound are not prominent in the reviewed literature. However, the known effects of other substituted benzoic acids and related agrochemical metabolites highlight the necessity of evaluating its potential impact on plant health. umich.edumdpi.comsaudijournals.com

Antimicrobial Activity of Related Esters

The search for new antimicrobial agents is a significant area of research, driven by the increasing incidence of resistance to existing antibiotics and fungicides. Fluorinated organic compounds are of particular interest due to their enhanced biological activities. nih.gov While research specifically detailing the antimicrobial properties of esters derived from this compound is limited, studies on structurally related compounds indicate the potential of this chemical class.

For instance, research on trifluoromethylphenyl amides has identified compounds with strong antifungal activity against various plant pathogens, including Colletotrichum and Phomopsis species. nsf.govresearchgate.net One study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having the broadest spectrum of activity among the tested compounds. nsf.gov Similarly, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy groups have been synthesized and shown to possess significant antibacterial and antifungal properties. nih.gov

The investigation into esters of this compound, such as this compound ethyl ester, is a logical extension of this research. aobchem.com The presence of both the chloro and trifluoromethyl substituents on the aromatic ring could contribute to potent antimicrobial effects. Further studies are required to synthesize and systematically evaluate these esters against a range of bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC) and potential as novel antimicrobial agents.

Analytical Methodologies for 2 Chloro 5 Trifluoromethyl Benzoic Acid and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Chloro-5-(trifluoromethyl)benzoic acid and related compounds. Its high resolving power allows for the separation of the target analyte from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. ajprd.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Method Development: A typical approach for developing an HPLC method for a benzoic acid derivative would involve reversed-phase chromatography. researchgate.net This entails a non-polar stationary phase (like a C18 column) and a polar mobile phase. The selection of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical and is adjusted to optimize the retention time and peak shape of the analyte. ajprd.comthaiscience.info For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating compounds with different polarities, such as the parent acid and its potential impurities. ekb.eg

Key parameters considered during method development include:

Column: A C18-modified silica (B1680970) column is frequently used for the separation of benzoic acid derivatives. thaiscience.infopensoft.net

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer to control pH) and an organic solvent (e.g., acetonitrile) is common. thaiscience.infopensoft.net The pH of the buffer is crucial as it affects the ionization state and thus the retention of the acidic analyte.

Detection: A UV/Vis detector is typically used, with the detection wavelength set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. pensoft.net For similar compounds like benzoic acid, a λmax around 230 nm has been reported. researchgate.net

Flow Rate and Temperature: These are optimized to achieve good separation efficiency and reasonable analysis time. A flow rate of 1.0 mL/min and a column temperature of 30 °C are common starting points. pensoft.net

Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. ajprd.comekb.eg Validation encompasses several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. thaiscience.info

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. thaiscience.info

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.netthaiscience.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A summary of typical validation parameters for an HPLC method for a benzoic acid derivative is presented below.

Table 1: Example HPLC Method Validation Parameters for a Benzoic Acid Derivative

| Parameter | Typical Specification/Finding | Reference |

|---|---|---|

| Linearity Range | 1-200 µg/mL | thaiscience.info |

| Correlation Coefficient (r²) | > 0.999 | thaiscience.info |

| Accuracy (Recovery) | 85% - 115% | thaiscience.info |

| Precision (RSD%) | < 2% | researchgate.netthaiscience.info |

| Limit of Detection (LOD) | 0.42 µg/mL | thaiscience.info |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. imist.ma For the analysis of metabolites of this compound, which may be present at low concentrations in complex biological matrices, GC coupled with tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity.

Methodology: The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. imist.ma The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). imist.ma

For non-volatile metabolites or the parent acid itself, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. This typically involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.

The use of a time-of-flight (TOF) mass spectrometer can be advantageous for complex metabolite mixtures, as it allows for the rapid acquisition of full mass spectra, aiding in the identification of unknown compounds. nih.gov Comprehensive two-dimensional GC (GCxGC) can further enhance separation power for extremely complex samples. nih.gov

The predicted mass spectrometric properties of the parent compound can aid in method development.

Table 2: Predicted Mass Spectrometric Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 222.97792 | 135.3 |

| [M+H]⁺ | 224.99248 | 136.1 |

| [M+Na]⁺ | 246.97442 | 146.8 |

Data from PubChemLite. uni.lu

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. mt.com

Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. mt.com To quantify this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mt.com For benzoic acid, the λmax is typically observed around 230 nm. researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While UV-Vis spectroscopy is a valuable tool, its selectivity can be limited in complex mixtures where other components may absorb at the same wavelength. Therefore, it is often used for the analysis of relatively pure samples or in conjunction with a separation technique like HPLC. mt.com Studies on benzoic acid have shown that UV-Vis spectrophotometry is suitable for determining its content in the range of 1 to 10 µg/mL. researchgate.net

Sample Preparation and Extraction Procedures for Complex Matrices

The effective extraction of this compound from complex matrices such as biological fluids (urine), environmental samples (hand wipes), or industrial reaction mixtures is a critical step prior to analysis. chemicalbook.comgoogle.com The goal of sample preparation is to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

A common approach for a carboxylic acid like this compound involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).